molecular formula C13H22ClN B2402563 (2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride CAS No. 1989672-75-4

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride

Cat. No. B2402563
CAS RN: 1989672-75-4
M. Wt: 227.78
InChI Key: SKAZZTDKXIIFON-UHFFFAOYSA-N
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Description

“(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride” is a chemical compound with the molecular formula C13H22ClN . It has a molecular weight of 227.78 . This compound is also known as 2-Methyl-1-phenyl-propylamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride” consists of 13 carbon atoms, 22 hydrogen atoms, one nitrogen atom, and one chlorine atom .

Scientific Research Applications

Identification and Derivatization of Cathinones

  • Study 1 : Investigated novel hydrochloride salts of cathinones, including spectroscopic characterization through GC-MS, IR, NMR, and X-ray diffraction. The study highlighted diagnostic signals from methyl, N-methyl, and carbonyl groups, useful for identifying similar compounds (Nycz, Paździorek, Małecki & Szala, 2016).

Pharmacological Characterization

  • Study 2 : Explored a κ-opioid receptor antagonist with high affinity for human, rat, and mouse receptors. This research could be relevant in understanding how similar amines interact with opioid receptors (Grimwood et al., 2011).

X-ray Structures and Computational Studies

  • Study 3 : Focused on the structural characterization of cathinones and their aminium salts using techniques like FTIR, UV–Vis, and NMR spectroscopy. This study is significant for understanding the physical and chemical properties of related compounds (Nycz, Małecki, Zawiazalec & Paździorek, 2011).

Synthesis and Characterization of N2O2 Donor Ligand Complexes

  • Study 4 : Described the synthesis of a polydentate ligand with N2O2 donor moiety and its complexes with various metal ions. The study highlights the potential of such compounds in metal complexation and coordination chemistry (Sancheti, Bendre & Kumbhar, 2012).

Facile Synthesis from Ketones

  • Study 5 : Presented a method for synthesizing (R)-1-(1H-indol-3-yl) propan-2-amines from ketones, highlighting a time-saving and cost-effective approach to synthesize similar amines with high yield and enantiopurity (Peng, Yao, Yin, Liu, Yu & Huang, 2013).

Generation of Structurally Diverse Library

  • Study 6 : Utilized a ketonic Mannich base for generating a diverse library of compounds through alkylation and ring closure reactions. This research demonstrates the versatility of similar amines in synthesizing a range of chemical structures (Roman, 2013).

Synthesis, Src Kinase Inhibitory and Anticancer Activities

  • Study 7 : Explored the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives as Src kinase inhibitors, showing potential for anticancer activity. This study is crucial for understanding the therapeutic applications of similar amines (Sharma et al., 2010).

Synthesis of Methacrylic Monomers and RAFT Copolymerization

  • Study 8 : Focused on the synthesis and copolymerization of methacrylic monomers containing tertiary amine groups, relevant for materials science and polymer chemistry applications (Yu & Lowe, 2009).

properties

IUPAC Name

2-methyl-1-phenyl-N-propan-2-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N.ClH/c1-10(2)13(14-11(3)4)12-8-6-5-7-9-12;/h5-11,13-14H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAZZTDKXIIFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-1-phenylpropyl)(propan-2-yl)amine hydrochloride

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